2-(difluoromethyl)-6-methyl-4H-chromen-4-one
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Overview
Description
2-(Difluoromethyl)-6-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-6-methyl-4H-chromen-4-one typically involves the introduction of the difluoromethyl group into a chromenone scaffold. One common method is the difluoromethylation of a pre-formed chromenone. This can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under catalytic conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromenone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives .
Scientific Research Applications
2-(Difluoromethyl)-6-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and activity due to the difluoromethyl group.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. This can lead to the modulation of specific pathways, such as inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-6-methyl-4H-chromen-4-one
- 2-(Chloromethyl)-6-methyl-4H-chromen-4-one
- 2-(Bromomethyl)-6-methyl-4H-chromen-4-one
Uniqueness
2-(Difluoromethyl)-6-methyl-4H-chromen-4-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-(difluoromethyl)-6-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O2/c1-6-2-3-9-7(4-6)8(14)5-10(15-9)11(12)13/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODBWZXLTPCVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970734 |
Source
|
Record name | 2-(Difluoromethyl)-6-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5539-74-2 |
Source
|
Record name | 2-(Difluoromethyl)-6-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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